Ethanol, 2,2'-(2,3-dimethoxyphenethyl)iminodi-, dicarbanilate, hydrochloride
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Overview
Description
Ethanol, 2,2’-(2,3-dimethoxyphenethyl)iminodi-, dicarbanilate, hydrochloride is a complex organic compound with a molecular formula of C28H33N3O6·HCl and a molecular weight of 544.0391 g/mol . This compound is characterized by the presence of an ethanol backbone, substituted with dimethoxyphenethyl and iminodi groups, and dicarbanilate esters, forming a hydrochloride salt.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanol, 2,2’-(2,3-dimethoxyphenethyl)iminodi-, dicarbanilate, hydrochloride typically involves multi-step organic reactions. One common method involves the reaction of 2,3-dimethoxyphenethylamine with phosgene to form the corresponding carbamate, followed by reaction with ethanol and hydrochloric acid to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation is common in industrial settings to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Ethanol, 2,2’-(2,3-dimethoxyphenethyl)iminodi-, dicarbanilate, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones and other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines and alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine or triethylamine.
Major Products Formed
Oxidation: Quinones and carboxylic acids.
Reduction: Amines and alcohols.
Substitution: Various alkylated or acylated derivatives.
Scientific Research Applications
Ethanol, 2,2’-(2,3-dimethoxyphenethyl)iminodi-, dicarbanilate, hydrochloride has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound in mechanistic studies.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals
Mechanism of Action
The mechanism of action of Ethanol, 2,2’-(2,3-dimethoxyphenethyl)iminodi-, dicarbanilate, hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, altering their activity and leading to downstream biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Ethanol, 2,2’-iminobis-, hydrochloride: A related compound with similar structural features but different functional groups.
2-(3,4-Dimethoxyphenyl)ethanol: Shares the dimethoxyphenethyl group but lacks the iminodi and dicarbanilate groups.
Uniqueness
Ethanol, 2,2’-(2,3-dimethoxyphenethyl)iminodi-, dicarbanilate, hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications.
Properties
CAS No. |
27467-05-6 |
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Molecular Formula |
C28H34ClN3O6 |
Molecular Weight |
544.0 g/mol |
IUPAC Name |
2-(2,3-dimethoxyphenyl)ethyl-bis[2-(phenylcarbamoyloxy)ethyl]azanium;chloride |
InChI |
InChI=1S/C28H33N3O6.ClH/c1-34-25-15-9-10-22(26(25)35-2)16-17-31(18-20-36-27(32)29-23-11-5-3-6-12-23)19-21-37-28(33)30-24-13-7-4-8-14-24;/h3-15H,16-21H2,1-2H3,(H,29,32)(H,30,33);1H |
InChI Key |
LFLQHEFCEAEWQN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1OC)CC[NH+](CCOC(=O)NC2=CC=CC=C2)CCOC(=O)NC3=CC=CC=C3.[Cl-] |
Origin of Product |
United States |
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